2-(4-Fluorophenyl)-3-methylpyridine 1-oxide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-3-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-9-3-2-8-14(15)12(9)10-4-6-11(13)7-5-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHKVRVHRLBBEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CC=C1)[O-])C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1175127-66-8 | |
| Record name | Pyridine, 2-(4-fluorophenyl)-3-methyl-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1175127-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Oxidation of 2-(4-Fluorophenyl)-3-methylpyridine to its 1-oxide
A common and efficient method to prepare pyridine N-oxides involves oxidation of the parent pyridine with peracid oxidants:
Oxidants : m-Chloroperbenzoic acid (mCPBA) is widely used due to its selectivity and mild reaction conditions. Other oxidants include hydrogen peroxide, permonosulfuric acid, and carbamide peroxide.
Solvents : Dichloromethane (DCM) is preferred for dissolving the pyridine substrate and oxidant.
Conditions : The reaction is typically carried out at room temperature overnight to ensure complete conversion.
Workup : After completion, the reaction mixture is concentrated and purified by silica gel chromatography.
This method yields pyridine N-oxides with high purity and good yields. For example, oxidation of 2-methylpyridine to 2-methylpyridine 1-oxide using mCPBA proceeds with yields around 70-100% under these conditions.
Synthesis of the Substituted Pyridine Core
The 2-(4-fluorophenyl)-3-methylpyridine core can be synthesized by coupling reactions or condensation strategies:
Photoredox-mediated coupling : Recent advances include photoredox catalysis to couple α,α-difluoro-β-iodoketones with silyl enol ethers under visible light irradiation, followed by condensation with ammonium acetate to form fluoropyridines. Although this method primarily targets 3-fluoropyridines, it demonstrates the versatility of photoredox catalysis in pyridine synthesis.
Diazotization and substitution : Multi-step synthetic routes involve nitration, reduction, diazotization, and halogenation of substituted pyridines to introduce desired substituents. For example, a patented method describes preparation of halogenated methylpyridine derivatives via oxidation, nitration, reduction, and diazotization steps, which could be adapted for fluorophenyl-substituted pyridines.
Example Preparation Route (Adapted from Patent Literature)
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Oxidation | Hydrogen peroxide in acetic acid, 80 °C, 5-7 h | Converts methylpyridine to N-oxide |
| 2 | Nitration | Sulfuric acid and nitric acid mixture, 100 °C, 7-10 h | Introduces nitro group at pyridine C-4 |
| 3 | Reduction | Iron powder/acetic acid, 80-120 °C, 2-3 h | Reduces nitro to amine |
| 4 | Diazotization & Halogenation | Sulfuric acid, sodium nitrite, potassium iodide, 0 to -10 °C, 3-4 h | Introduces halogen substituent |
This sequence can be modified to install fluorophenyl substituents through appropriate aromatic substitution or coupling reactions.
| Oxidant | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| mCPBA | DCM | Room temp | Overnight | 70-100 | High selectivity for N-oxide |
| Hydrogen peroxide | Acetic acid | 80 °C | 5-7 hours | Moderate | Industrially preferred |
| Permonosulfuric acid | Acetic acid | 80 °C | 5-7 hours | Moderate | Strong oxidant, careful control |
| Carbamide peroxide | Acetic acid | 80 °C | 5-7 hours | Moderate | Mild oxidant |
The oxidation step is critical for obtaining the N-oxide without overoxidation or ring degradation.
Using mCPBA in dichloromethane at room temperature provides a mild and efficient route with minimal by-products.
Photoredox catalysis offers a promising alternative for constructing fluorinated pyridines but requires specialized equipment and conditions.
Multi-step synthetic routes involving nitration, reduction, and diazotization allow for precise substitution patterns but are more complex and time-consuming.
The preparation of 2-(4-Fluorophenyl)-3-methylpyridine 1-oxide generally involves:
Synthesis of the substituted pyridine core via coupling or substitution reactions.
Subsequent oxidation of the pyridine nitrogen to the N-oxide using peracid oxidants, with mCPBA in DCM being the most efficient and selective method.
Alternative synthetic routes include photoredox-mediated coupling and multi-step halogenation sequences, which can be tailored for specific substitution patterns.
The choice of method depends on available starting materials, desired scale, and equipment.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-3-methylpyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various N-oxide derivatives, while substitution reactions can produce a range of substituted pyridine compounds.
Scientific Research Applications
Chemical Properties and Structure
2-(4-Fluorophenyl)-3-methylpyridine 1-oxide features a pyridine ring substituted with a fluorophenyl group at the 2-position and a methyl group at the 3-position. The nitrogen atom in the pyridine ring is bonded to an oxygen atom, forming an N-oxide. This configuration contributes to the compound's reactivity and interaction with biological systems.
Organic Synthesis
This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation : The compound can be oxidized to form different N-oxides or other derivatives.
- Reduction : It can undergo reduction reactions to revert to the parent amine.
- Substitution Reactions : The fluorophenyl group can participate in nucleophilic substitution reactions, leading to diverse substituted derivatives.
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties : It has shown efficacy against drug-resistant bacteria, making it a candidate for developing new antimicrobial agents.
- Potential Therapeutic Uses : Studies suggest that derivatives of pyridine N-oxides may inhibit specific biological pathways relevant to diseases such as Alzheimer's.
Table 1: Biological Activity of this compound
| Activity Type | Target Organisms | Reference |
|---|---|---|
| Antimicrobial | Drug-resistant bacteria | |
| Enzyme Inhibition | Various disease pathways |
Material Science
The compound is also utilized in developing new materials with specific properties:
- Chemosensors : Its derivatives are employed in creating chemosensors for detecting environmental pollutants or biological markers.
- Polymers and Coatings : Research is ongoing into using this compound in polymer chemistry to enhance material properties such as durability and resistance to degradation.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Studies : A study demonstrated that pyridine N-oxides exhibit significant antimicrobial activity against various pathogens, supporting their potential use in treating infections caused by resistant strains.
- Molecular Docking Studies : Interaction studies using molecular docking have shown that modifications on the pyridine ring significantly affect binding affinity with biological targets, indicating the importance of structure-activity relationships in drug design.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-3-methylpyridine 1-oxide involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 2-(4-Fluorophenyl)-3-methylpyridine 1-oxide, highlighting structural variations, synthetic routes, and physicochemical properties:
Key Comparative Analysis
Structural Variations and Electronic Effects The 4-chloro-3-fluoro-2-phenyl-pyridine 1-oxide (CAS: 1019929-83-9) differs by additional halogen substitutions (Cl and F), which increase molecular polarity and may enhance binding affinity in biological targets compared to the mono-fluorinated parent compound .
Synthetic Routes
- The parent compound’s synthesis likely parallels methods for analogs, such as phosphorylation with POCl₃ (as seen in ) or Pd-catalyzed cross-coupling (). Yields for these routes range from 67% () to lower efficiencies in multi-step protocols .
- In contrast, simpler analogs like 3-methylpyridine 1-oxide are commercially available (), underscoring the complexity introduced by fluorophenyl groups .
Physicochemical Properties Fluorine substitution (e.g., in 4-fluorophenyl groups) enhances lipophilicity and bioavailability compared to non-fluorinated analogs. For instance, the tert-butoxycarbonylphenyl derivative () has a higher molecular weight (C₁₈H₂₀NO₃ vs. C₁₂H₁₀FNO for the parent compound), which may affect solubility . The chloro-fluoro analog () has a molecular weight of 223.63 g/mol, slightly higher than the parent compound’s estimated 217.22 g/mol, influencing crystallization behavior .
Applications Fluorinated pyridine N-oxides are frequently used in kinase inhibitors and antimicrobial agents due to their electron-withdrawing properties. The trifluoromethyl-pyrazole derivative () exemplifies this trend in pharmaceutical intermediates . Non-fluorinated analogs like β-Picoline-N-oxide () serve as solvents or ligands, highlighting the functional versatility of the pyridine N-oxide core .
Research Findings and Challenges
- Synthetic Challenges : Fluorinated derivatives often require stringent conditions (e.g., anhydrous solvents, controlled temperatures) to avoid dehalogenation or oxidation side reactions .
- Biological Relevance : Fluorine atoms improve metabolic stability and target binding, as seen in patented compounds (), but may introduce toxicity concerns .
- Crystallography : Isostructural fluorophenyl compounds () exhibit planar conformations with perpendicular fluorophenyl groups, suggesting predictable packing behaviors in solid-state applications .
Biological Activity
2-(4-Fluorophenyl)-3-methylpyridine 1-oxide is a pyridine derivative notable for its diverse biological activities. With the molecular formula C₁₂H₁₀FNO and a molecular weight of 203.21 g/mol, this compound has garnered attention in medicinal chemistry due to its potential as an antimicrobial agent and its role in inhibiting specific biological pathways relevant to various diseases.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a fluorophenyl group at the 2-position and a methyl group at the 3-position of the pyridine ring, with the nitrogen and oxygen atoms contributing to its unique chemical properties.
Antimicrobial Properties
Research indicates that derivatives of pyridine N-oxides, including this compound, exhibit significant antimicrobial activity. These compounds have shown efficacy against drug-resistant bacteria, suggesting their potential utility in treating infections caused by resistant strains.
Table 1: Antimicrobial Activity of Pyridine N-Oxides
| Compound Name | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| This compound | Antimicrobial | Drug-resistant bacteria | |
| Pyridine N-Oxide | Antibacterial | Various bacteria | |
| 2-Methyl-3-(4-fluorophenyl)pyridine | Antifungal | Fungal pathogens |
Enzyme Inhibition
The compound has been identified as a potential inhibitor of certain enzymes associated with diseases such as Alzheimer's. Molecular docking studies suggest that it interacts with specific targets, which could lead to therapeutic applications.
Table 2: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Competitive inhibition | <0.05 | |
| Dihydroorotate dehydrogenase (DHODH) | Non-competitive inhibition | <0.03 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural features. Variations in substitution patterns on the pyridine ring can lead to different biological effects, emphasizing the importance of SAR in drug design.
Table 3: Structural Variants and Their Activities
| Compound Name | Structural Variation | Biological Activity |
|---|---|---|
| 2-(3-Fluorophenyl)-3-methylpyridine 1-oxide | Different fluorine position | Altered antibacterial activity |
| Pyridine N-Oxide | Basic structure without substituents | Serves as a precursor for derivatives |
Case Studies
Several studies have focused on the biological effects of similar compounds, providing insights into potential therapeutic applications:
- Anticancer Activity : A study demonstrated that certain pyridine derivatives exhibited cytotoxic effects against cancer cell lines, indicating potential for development as anticancer agents .
- Neuroprotective Effects : Research has shown that compounds similar to this compound can protect neuronal cells from oxidative stress, suggesting a role in neuroprotection .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-(4-fluorophenyl)-3-methylpyridine 1-oxide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, including cyclization and oxidation. Key steps include:
- Catalysts : Lewis acids (e.g., AlCl₃) or bases to facilitate intermediate formation (e.g., pyridine N-oxide generation) .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
- Temperature : Controlled heating (80–120°C) ensures completion without decomposition .
- Oxidation : Hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under inert atmospheres to form the 1-oxide group .
Q. What purification techniques ensure high yields and purity for this compound?
- Chromatography : Column chromatography using silica gel with gradient elution (ethyl acetate/hexane) removes byproducts .
- Crystallization : Slow evaporation from ethanol or acetonitrile yields high-purity crystals suitable for X-ray analysis .
- Analytical Validation : HPLC with UV detection (λ = 254 nm) confirms purity >98% .
Q. How is the compound’s structural conformation validated experimentally?
- X-ray Crystallography : SHELX programs refine crystal structures, with SHELXL optimizing hydrogen bonding and torsion angles .
- Spectroscopy :
- ¹H/¹³C NMR : Chemical shifts (e.g., δ 8.2–8.5 ppm for pyridine protons) confirm aromatic substitution patterns .
- IR : Absorbance at ~1260 cm⁻¹ (N-O stretch) verifies the 1-oxide group .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in oxidation or substitution reactions?
- Oxidation Pathways : The 1-oxide group acts as an electron sink, stabilizing intermediates during electrophilic substitution. Kinetic studies using stopped-flow spectroscopy reveal rate-determining steps influenced by fluorine’s electron-withdrawing effects .
- Nucleophilic Substitution : Fluorophenyl groups direct regioselectivity; DFT calculations (e.g., Gaussian 16) model transition states for predicting reaction outcomes .
Q. How do structural modifications impact biological activity, and what computational tools validate these relationships?
- QSAR Modeling : CoMFA or CoMSIA analyses correlate substituent electronegativity (e.g., fluorine) with bioactivity. For example, increased fluorophenyl lipophilicity enhances membrane permeability .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like kinase enzymes. Pyridine 1-oxide’s hydrogen-bonding capacity improves target engagement .
Q. What experimental approaches evaluate the compound’s biological activity in disease models?
- In Vitro Assays :
- Anti-Proliferative Activity : MTT assays on cancer cell lines (e.g., MCF-7) with IC₅₀ determination .
- Enzyme Inhibition : Fluorescence polarization assays measure inhibition constants (Kᵢ) for kinases or proteases .
- Pharmacokinetics : Lipinski’s Rule of Five compliance assessed via SwissADME, focusing on logP (<5) and H-bond donors (<5) .
Q. How can computational chemistry resolve contradictions in experimental data (e.g., conflicting binding affinities)?
- MD Simulations : GROMACS models protein-ligand dynamics over 100 ns to identify stable binding conformations obscured in static docking .
- Free Energy Perturbation (FEP) : Calculates relative binding energies to reconcile discrepancies between in silico and in vitro results .
Q. What strategies address challenges in scaling up synthesis without compromising yield?
- Flow Chemistry : Continuous reactors minimize exothermic risks during oxidation steps .
- DoE Optimization : Response surface methodology (RSM) identifies critical parameters (e.g., catalyst loading, temperature) for robust scalability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
